3-Aminoazetidine-1-sulfonyl fluoride
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Overview
Description
3-Aminoazetidine-1-sulfonyl fluoride: is a chemical compound with the molecular formula C3H7FN2O2S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoazetidine-1-sulfonyl fluoride typically involves the reaction of azetidine derivatives with sulfonyl fluoride reagents. One common method includes the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Aminoazetidine-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Ring-Opening Reactions: The azetidine ring can undergo ring-opening reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in solvents such as tetrahydrofuran (THF) or methylene chloride.
Catalysts: Catalysts like Lewis acids or bases may be used to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-aminoazetidine-1-sulfonyl fluoride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of polyamines through ring-opening polymerization .
Biology and Medicine: It has been explored as a triple reuptake inhibitor, which could have implications for the treatment of neurological disorders .
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties, such as antibacterial and antimicrobial coatings .
Mechanism of Action
The mechanism of action of 3-aminoazetidine-1-sulfonyl fluoride involves its interaction with molecular targets through its sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of specific enzymes or receptors . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Uniqueness: this compound is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and potential for covalent modification of biomolecules. This makes it a valuable tool in medicinal chemistry and materials science .
Properties
Molecular Formula |
C3H7FN2O2S |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-aminoazetidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C3H7FN2O2S/c4-9(7,8)6-1-3(5)2-6/h3H,1-2,5H2 |
InChI Key |
VGEOYUPFGFTQOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1S(=O)(=O)F)N |
Origin of Product |
United States |
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